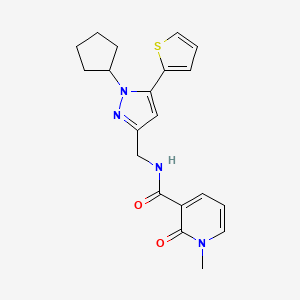
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a complex structure comprising:
- A pyrazole ring substituted with a cyclopentyl group and a thiophene moiety.
- An oxodihydropyridine core linked to a carboxamide group.
This unique combination of functional groups suggests potential interactions with various biological targets, particularly in the context of inflammation and neuropharmacology.
Pharmacological Effects
This compound has shown promise in several pharmacological areas:
- Anti-inflammatory Activity : Preliminary studies indicate that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
- Neuropharmacological Effects : The compound may act as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neuropsychiatric disorders such as schizophrenia and anxiety. This modulation could lead to improved therapeutic outcomes in these conditions.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities, suggesting that this derivative may also possess such properties, warranting further investigation .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the pyrazole and dihydropyridine rings significantly influences the pharmacological profile:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | Urea linkage instead of benzamide | Selective COX inhibitors |
| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Methoxy substitution | Varying solubility and activity profiles |
| N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo | Cyclopentyl and thiophene groups | Potential anti-inflammatory and neuropharmacological effects |
The variations in side chains and functional groups lead to significant differences in solubility, receptor affinity, and overall biological activity.
Case Studies
Several studies have explored the biological activities of related pyrazole derivatives:
- Cyclooxygenase Inhibition : A study evaluated sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit COX enzymes. The findings highlighted that specific substitutions on the pyrazole ring could enhance selectivity and potency against COX-2, which may be applicable to our compound .
- Neuropharmacological Evaluation : Research on mGluR5 modulators demonstrated that compounds with similar structural motifs could effectively enhance neurotransmitter signaling, indicating that N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl could be beneficial for treating neuropsychiatric conditions.
- Antimicrobial Screening : A review of thienopyrazole derivatives indicated significant antimicrobial activity against various pathogens, suggesting that our compound may also exhibit similar properties .
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-23-10-4-8-16(20(23)26)19(25)21-13-14-12-17(18-9-5-11-27-18)24(22-14)15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKVTIXIIDEDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














